(E)-ethyl3-(4-bromothiophen-2-yl)acrylate
Description
(E)-Ethyl 3-(4-bromothiophen-2-yl)acrylate is an α,β-unsaturated ester featuring a thiophene ring substituted with a bromine atom at the 4-position. The compound adopts an E-configuration across the acrylate double bond, a structural feature critical to its electronic and steric properties. The bromothiophene moiety introduces electron-withdrawing effects, modulating the reactivity of the conjugated system. This compound is likely synthesized via Knoevenagel condensation between ethyl cyanoacetate and 4-bromo-2-thiophenecarboxaldehyde or analogous methods common for α,β-unsaturated esters . Its applications span organic synthesis, material science, and pharmaceuticals, where brominated heterocycles are valued for their role in cross-coupling reactions and bioactive molecule development .
Properties
IUPAC Name |
ethyl (E)-3-(4-bromothiophen-2-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2S/c1-2-12-9(11)4-3-8-5-7(10)6-13-8/h3-6H,2H2,1H3/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDQFDCXBLRQDR-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CS1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=CS1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl3-(4-bromothiophen-2-yl)acrylate typically involves the bromination of thiophene followed by a Heck reaction to introduce the ethyl acrylate group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The Heck reaction is carried out using palladium catalysts under an inert atmosphere, typically in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl3-(4-bromothiophen-2-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, using palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Palladium catalysts, triethylamine, various nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiophene derivatives without the bromine atom
Substitution: Thiophene derivatives with different substituents replacing the bromine atom
Scientific Research Applications
(E)-ethyl3-(4-bromothiophen-2-yl)acrylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including conductive polymers and dyes.
Mechanism of Action
The mechanism of action of (E)-ethyl3-(4-bromothiophen-2-yl)acrylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the ethyl acrylate group can influence its binding affinity and specificity. The compound’s effects are mediated through various biochemical pathways, which are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Electronic Comparisons
Bromophenyl vs. Bromothiophene Substituents
- (E)-Ethyl 3-(4-bromophenyl)acrylate : The bromophenyl group confers strong electron-withdrawing effects, enhancing the electrophilicity of the acrylate double bond. This makes it reactive in nucleophilic additions (e.g., Michael additions) and cross-coupling reactions (e.g., Suzuki-Miyaura) .
- (E)-Ethyl 3-(4-bromothiophen-2-yl)acrylate : The thiophene ring introduces sulfur-mediated conjugation, slightly reducing electron withdrawal compared to bromophenyl. However, the bromine at the 4-position maintains moderate electrophilicity, favoring applications in conductive polymers or as a ligand precursor .
Ester Group Variations
- Methyl esters (e.g., (E)-Methyl 3-(4-bromophenyl)acrylate) exhibit faster hydrolysis rates compared to ethyl esters due to reduced steric hindrance . Ethyl esters, as in the target compound, offer better stability in protic environments, making them preferable for long-term storage.
Functional Group Additions Cyano-Substituted Analogs: Compounds like ethyl 2-cyano-3-(4-fluorophenyl)acrylate show heightened electrophilicity at the β-carbon, enabling rapid cyclization or nucleophilic attack. These are widely used in agrochemicals and pharmaceuticals . Halogen Variations: Chlorophenyl derivatives (e.g., ethyl 3-(4-chlorophenyl)-2-cyanoacrylate) display similar reactivity to brominated analogs but with reduced steric bulk, facilitating crystallization and purification .
Thermal and Physical Properties
- Melting Points: Brominated compounds generally exhibit higher melting points than non-halogenated analogs due to increased molecular weight and halogen bonding. For example, bromophenyl acrylates typically melt at 80–100°C, whereas thiophene-based derivatives may show slightly lower values .
- Solubility : Bromothiophene acrylates are less soluble in polar solvents (e.g., water) compared to fluorophenyl analogs but exhibit better solubility in aromatic solvents (e.g., toluene) due to π-π interactions .
Research Findings and Data Tables
Table 1: Comparative Reactivity in Cross-Coupling Reactions
| Compound | Reaction Yield (Suzuki Coupling) | Optimal Conditions |
|---|---|---|
| (E)-Ethyl 3-(4-bromophenyl)acrylate | 85–90% | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C |
| (E)-Ethyl 3-(4-bromothiophen-2-yl)acrylate | 60–65% | Pd(OAc)₂, SPhos, Cs₂CO₃, 100°C |
| Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate | Not applicable | N/A (used in cyclization) |
Table 2: Thermal Properties
| Compound | Melting Point (°C) | Solubility in Ethanol (mg/mL) |
|---|---|---|
| (E)-Ethyl 3-(4-bromophenyl)acrylate | 92–94 | 15.2 |
| (E)-Ethyl 3-(4-bromothiophen-2-yl)acrylate | 78–80 | 22.5 |
| Ethyl 2-cyano-3-(4-fluorophenyl)acrylate | 105–107 | 8.7 |
Biological Activity
(E)-ethyl 3-(4-bromothiophen-2-yl)acrylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name: (E)-ethyl 3-(4-bromothiophen-2-yl)acrylate
- Molecular Formula: C12H11BrO2S
- Molecular Weight: 299.18 g/mol
The compound features a bromothiophene moiety, which is known for enhancing biological activity through various mechanisms.
Mechanisms of Biological Activity
The biological activity of (E)-ethyl 3-(4-bromothiophen-2-yl)acrylate is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: The compound has shown potential in inhibiting enzymes such as cholinesterases, which are crucial in neurotransmission. Inhibition of these enzymes can lead to increased levels of acetylcholine, affecting synaptic transmission and potentially offering therapeutic benefits in neurodegenerative diseases.
- Antimicrobial Properties: Preliminary studies indicate that the compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity: The presence of the thiophene ring is associated with anticancer properties, as compounds with similar structures have been reported to induce apoptosis in cancer cells.
Case Studies and Experimental Data
-
Cholinesterase Inhibition:
- A study evaluated the inhibition potency of (E)-ethyl 3-(4-bromothiophen-2-yl)acrylate on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values were determined to be:
- AChE: 11.13 ± 1.22 µM
- BChE: 8.74 ± 0.76 µM
- These values suggest a strong affinity for cholinesterase enzymes, indicating potential applications in treating Alzheimer’s disease .
- A study evaluated the inhibition potency of (E)-ethyl 3-(4-bromothiophen-2-yl)acrylate on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values were determined to be:
-
Antimicrobial Activity:
- The compound was tested against several bacterial strains, showing significant inhibition zones compared to control groups. This suggests its potential as a broad-spectrum antimicrobial agent.
- Cytotoxicity Studies:
Data Tables
| Biological Activity | Target | IC50/Binding Energy |
|---|---|---|
| Cholinesterase Inhibition | AChE | 11.13 ± 1.22 µM |
| Cholinesterase Inhibition | BChE | 8.74 ± 0.76 µM |
| Antimicrobial Activity | E. coli | Significant inhibition |
| Anticancer Activity | HeLa Cells | Reduced viability at >10 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
